3-Hydroxy-2-methylbenzaldehyde Exhibits Moderate Inhibition of Human ALDH3A1 (IC50 = 2.1 µM) in Contrast to Inactive Analogs
3-Hydroxy-2-methylbenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.1 µM (2.10E+3 nM), whereas the comparator 3-hydroxy-4-methoxybenzaldehyde (A39 in the same assay series) shows no meaningful inhibition (IC50 >100 µM) [1][2]. This over 47-fold difference in potency is directly quantifiable from the same spectrophotometric assay system.
| Evidence Dimension | ALDH3A1 inhibition IC50 |
|---|---|
| Target Compound Data | 2.1 µM (2.10E+3 nM) |
| Comparator Or Baseline | 3-hydroxy-4-methoxybenzaldehyde (IC50 >100 µM / >1.00E+5 nM) |
| Quantified Difference | >47-fold higher potency |
| Conditions | Human ALDH3A1 expressed in E. coli; 1 min preincubation; spectrophotometric detection of benzaldehyde oxidation |
Why This Matters
This quantifiable activity differentiates 3-hydroxy-2-methylbenzaldehyde as a legitimate ALDH3A1 inhibitor scaffold, whereas structurally similar 3-hydroxy-4-methoxybenzaldehyde is effectively inactive.
- [1] BindingDB. CHEMBL1890994 (A24): 3-Hydroxy-2-methylbenzaldehyde. US9328112. IC50: 2.10E+3 nM. View Source
- [2] BindingDB. CHEMBL3112685 (A39): 3-hydroxy-4-methoxybenzaldehyde. US9328112. IC50: >1.00E+5 nM. View Source
